Boc-(R)-3-Amino-4-(4-nitro-phenyl)-butyric acid
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Overview
Description
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is a compound with significant interest in organic chemistry and pharmaceutical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitro-substituted phenyl ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitro-substituted phenyl ring. One common method involves the reaction of ®-3-Amino-4-(4-nitro-phenyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, to form various oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Iron, tin, zinc, and hydrochloric acid are commonly used for the reduction of the nitro group.
Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution Reagents: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Amines: Reduction of the nitro group yields amines.
Oxidized Derivatives: Oxidation reactions produce various oxidized products, depending on the specific conditions and reagents used.
Scientific Research Applications
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, affecting their activity and function. The nitro group can undergo reduction to form reactive intermediates that interact with molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-®-3-Amino-3-(4-nitro-phenyl)-propionic acid: Similar structure but with a different carbon chain length.
Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Boc-®-3-Amino-4-(4-nitro-phenyl)-butyric acid is unique due to the presence of both a Boc-protected amino group and a nitro-substituted phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-nitrophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)16-11(9-13(18)19)8-10-4-6-12(7-5-10)17(21)22/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDDLFNQWIQXQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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